Brilacidin tetrahydrochloride

Descripción general

Descripción

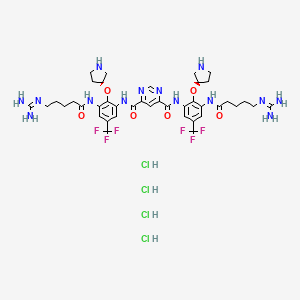

Brilacidin tetrahydrochloride es una molécula pequeña, sintética, no peptídica que imita las proteínas o péptidos de defensa del huésped. Es conocido por su actividad antimicrobiana de amplio espectro, incluyendo propiedades antibacterianas, antivirales y antifúngicas . This compound es particularmente notable por su potencial en el tratamiento de infecciones causadas por bacterias y virus resistentes a los medicamentos .

Aplicaciones Científicas De Investigación

Brilacidin tetrahydrochloride tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Brilacidin tetrahydrochloride ejerce sus efectos imitando los péptidos naturales de defensa del huésped que son parte de la respuesta inmunitaria innata. Desestabiliza las membranas celulares bacterianas, lo que lleva a una muerte celular bacteriana rápida. La estructura anfipática del compuesto le permite interactuar y desestabilizar las membranas microbianas, lo que lo hace eficaz contra una amplia gama de patógenos . Este mecanismo reduce la probabilidad de desarrollar resistencia bacteriana .

Direcciones Futuras

Brilacidin has shown promising results in inhibiting SARS-CoV-2 infection . It has a dual antiviral mechanism of action including virucidal activity and binding to coronavirus attachment factor HSPGs on the host cell surface . This suggests that Brilacidin could potentially be used as a broad-spectrum antiviral for coronaviruses including SARS-CoV-2 .

Análisis Bioquímico

Biochemical Properties

Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

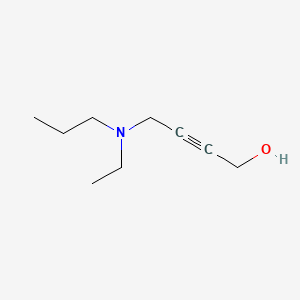

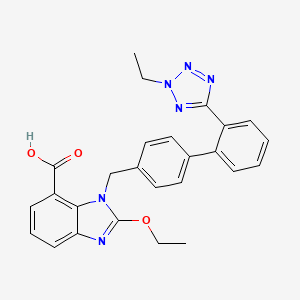

Brilacidin tetrahydrochloride se sintetiza a través de una serie de reacciones químicas que implican la formación de un plegamiento de amida de arilo. La ruta sintética típicamente involucra el acoplamiento de varios intermediarios químicos bajo condiciones controladas para lograr la estructura molecular deseada . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para asegurar la formación adecuada del compuesto .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis química a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso está diseñado para garantizar un alto rendimiento y pureza del producto final. Las medidas de control de calidad, como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas, se emplean para verificar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Brilacidin tetrahydrochloride se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios disolventes orgánicos (por ejemplo, dimetilsulfóxido). Las condiciones de reacción varían según el resultado deseado, pero generalmente involucran temperaturas y niveles de pH controlados .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados a menudo se estudian por sus actividades biológicas mejoradas o alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Polimixins: Al igual que brilacidin tetrahydrochloride, las polimixins son péptidos antimicrobianos que se dirigen a las membranas bacterianas.

Daptomicina: Otro antibiótico dirigido a la membrana con un modo de acción similar.

Defensinas: Péptidos antimicrobianos naturales que this compound está diseñado para imitar.

Singularidad

This compound destaca por su naturaleza sintética, lo que permite una mayor estabilidad y una citotoxicidad reducida en comparación con los péptidos naturales. Su actividad de amplio espectro y su menor probabilidad de desarrollar resistencia lo convierten en un candidato prometedor para el tratamiento de diversas infecciones .

Propiedades

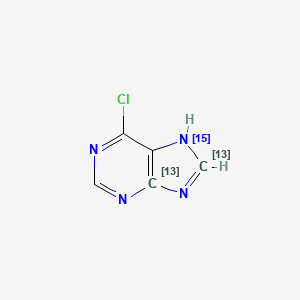

IUPAC Name |

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHBCQCKYVOFDR-PIJQHSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54Cl4F6N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153595 | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1082.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224095-99-1 | |

| Record name | Brilacidin tetrahydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)